molecular formula C33H26N2O6 B3913987 4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE

4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE

Cat. No.: B3913987
M. Wt: 546.6 g/mol
InChI Key: HFFIVKRSILHFDQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indenoquinoline core and a nitrophenyl prop-2-enoate moiety.

Preparation Methods

The synthesis of 4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE involves multiple stepsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indenoquinoline core can intercalate with DNA, affecting gene expression and cellular processes. The nitrophenyl prop-2-enoate group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar compounds include other indenoquinoline derivatives and nitrophenyl prop-2-enoate analogs. Compared to these compounds, 4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-(7,7-dimethyl-9,11-dioxo-5,6,8,10-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O6/c1-33(2)17-25-29(26(36)18-33)28(30-31(34-25)23-5-3-4-6-24(23)32(30)38)20-10-14-22(15-11-20)41-27(37)16-9-19-7-12-21(13-8-19)35(39)40/h3-16,28,34H,17-18H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFIVKRSILHFDQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Reactant of Route 2
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Reactant of Route 3
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Reactant of Route 4
Reactant of Route 4
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Reactant of Route 5
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE
Reactant of Route 6
4-{7,7-DIMETHYL-9,11-DIOXO-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLIN-10-YL}PHENYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE

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